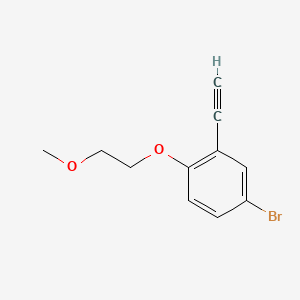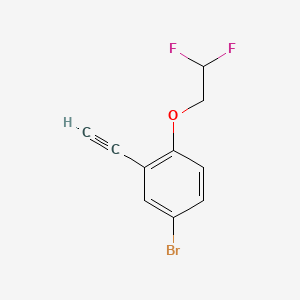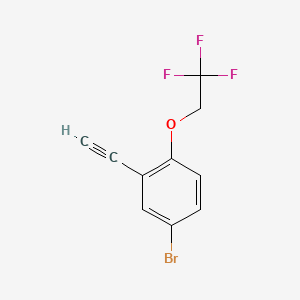
4-Bromo-2-ethynyl-1-(2-methoxyethoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-ethynyl-1-(2-methoxyethoxy)benzene is an organic compound with the molecular formula C11H11BrO2. It is a derivative of benzene, featuring a bromine atom, an ethynyl group, and a methoxyethoxy substituent. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-ethynyl-1-(2-methoxyethoxy)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-ethynyl-1-(2-methoxyethoxy)benzene using bromine or a bromine-containing reagent under controlled conditions . The reaction is carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The final product is purified through techniques like recrystallization or chromatography to ensure high purity.
化学反应分析
Types of Reactions
4-Bromo-2-ethynyl-1-(2-methoxyethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The ethynyl group can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in coupling reactions.
Major Products Formed
The major products formed depend on the type of reaction. For example, in substitution reactions, the bromine atom is replaced by the nucleophile, while in coupling reactions, a new carbon-carbon bond is formed, linking the benzene ring to another organic group.
科学研究应用
4-Bromo-2-ethynyl-1-(2-methoxyethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the development of probes for studying biological processes.
Industry: Used in the production of advanced materials and specialty chemicals.
作用机制
The mechanism of action of 4-Bromo-2-ethynyl-1-(2-methoxyethoxy)benzene involves its interaction with specific molecular targets. For example, in coupling reactions, the compound undergoes oxidative addition with palladium catalysts, forming a palladium complex that facilitates the formation of new carbon-carbon bonds . The ethynyl group can also participate in reactions that form conjugated systems, enhancing the compound’s reactivity.
相似化合物的比较
Similar Compounds
1-Bromo-2-(2-methoxyethoxy)ethane: Similar structure but lacks the ethynyl group.
2-Bromoethyl methyl ether: Contains a bromine atom and an ether group but differs in the overall structure.
Uniqueness
4-Bromo-2-ethynyl-1-(2-methoxyethoxy)benzene is unique due to the presence of both a bromine atom and an ethynyl group on the benzene ring. This combination of functional groups provides distinct reactivity patterns, making it valuable for specific synthetic applications and research studies.
属性
IUPAC Name |
4-bromo-2-ethynyl-1-(2-methoxyethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-3-9-8-10(12)4-5-11(9)14-7-6-13-2/h1,4-5,8H,6-7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COAIQHFERFQBMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)Br)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Azabicyclo[3.1.0]hexan-3-yl(2-bromo-4-methoxyphenyl)methanone](/img/structure/B8231857.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(2-bromo-4-chlorophenyl)methanone](/img/structure/B8231861.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(2-bromo-4-fluorophenyl)methanone](/img/structure/B8231864.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-methylphenyl)methanone](/img/structure/B8231866.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-iodophenyl)methanone](/img/structure/B8231872.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-fluorophenyl)methanone](/img/structure/B8231883.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-2-methoxyphenyl)methanone](/img/structure/B8231891.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-3-methylphenyl)methanone](/img/structure/B8231892.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-3-fluorophenyl)methanone](/img/structure/B8231895.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(4-bromo-3-methoxyphenyl)methanone](/img/structure/B8231897.png)




